1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to have diverse biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Biological Activity
1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including anti-inflammatory properties, analgesic effects, and its mechanism of action based on recent research findings.
- Chemical Formula : C13H16N4
- Molecular Weight : 228.29 g/mol
- CAS Number : 2097945-22-5
- Purity : Minimum 95% .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes.
Key Findings:
- Selectivity Index : The compound exhibited a COX-2 selectivity index that suggests it may be safer than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- Inhibition Potency : In vitro studies reported IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, indicating potent activity compared to reference standards .
Analgesic Effects
The analgesic properties of the compound were evaluated using various models. In vivo studies demonstrated that it effectively reduced pain responses in animal models.
Case Study:
A recent study utilized the carrageenan-induced paw edema model to assess analgesic activity. The results indicated a significant reduction in edema compared to control groups, suggesting effective pain relief capabilities .
The mechanism through which this compound exerts its effects involves the inhibition of COX enzymes and modulation of inflammatory pathways. This action potentially reduces the production of pro-inflammatory mediators such as prostaglandins.
Research Findings Summary Table
Study | Activity Assessed | IC50 (μM) | Selectivity Index (SI) | Notes |
---|---|---|---|---|
Study 1 | COX-2 Inhibition | 0.034 | >353.8 | High selectivity for COX-2 over COX-1 |
Study 2 | Analgesic Activity | Not specified | N/A | Significant reduction in paw edema |
Study 3 | Anti-inflammatory | 0.052 | N/A | Comparable efficacy to celecoxib |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits low toxicity profiles in vivo. Acute oral toxicity studies showed no significant adverse effects at doses exceeding 2000 mg/kg . Moreover, histopathological evaluations revealed minimal degenerative changes in vital organs such as the liver and kidneys after treatment .
Properties
IUPAC Name |
1-ethyl-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-16-12-8-5-6-10(12)13(15-16)11-7-3-4-9-14-11/h3-4,7,9H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWZKIMRWVTTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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